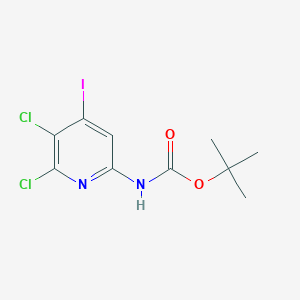

CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester is a synthetic organic compound with the molecular formula C({10})H({11})Cl({2})IN({2})O(_{2}) This compound is notable for its complex structure, which includes a pyridine ring substituted with chlorine and iodine atoms, and a carbamate ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is chlorinated and iodinated to introduce the necessary substituents.

Formation of the Carbamate Ester: The chlorinated and iodinated pyridine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester linkage.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated reactors for precise control of reaction conditions and large-scale purification systems to handle bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions

CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and its substituents.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include sodium borohydride.

Major Products Formed

Substitution: Products will vary depending on the nucleophile used.

Hydrolysis: The major products are the corresponding carbamic acid and tert-butanol.

Oxidation and Reduction: Products depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mecanismo De Acción

The mechanism by which CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- CArbamic acid, N-(4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester

- CArbamic acid, N-(5-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester

- CArbamic acid, N-(4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester

Uniqueness

CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct advantages in terms of binding specificity and reactivity compared to similar compounds with only one type of halogen substituent.

Actividad Biológica

Carbamic acid derivatives, particularly those containing pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester is notable for its potential applications in drug design and therapeutic interventions. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Chemical Name : this compound

- Molecular Formula : C₁₃H₁₄Cl₂I₁N₁O₂

- Molecular Weight : 366.07 g/mol

The presence of halogen substituents on the pyridine ring is critical for its biological activity.

Research indicates that carbamate derivatives can interact with various biological targets:

- DNA Interaction : Studies have shown that certain oxime carbamate derivatives exhibit significant DNA cleavage activity. They operate as "synthetic nucleases," causing single and double-stranded DNA breaks independently of oxygen and pH levels . The affinity of these compounds for calf thymus DNA suggests potential applications in targeted gene therapy or cancer treatment.

- Acetylcholinesterase Inhibition : Similar compounds have been synthesized as potential inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased acetylcholine levels at synapses, enhancing neurotransmission .

- G Protein-Coupled Receptors (GPCRs) : The compound's interactions with GPCRs may play a role in modulating intracellular signaling pathways. This includes the elevation of intracellular calcium ions and activation of protein kinase pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the pyridine ring significantly influences biological activity. For instance:

- Halogen Substitution : The presence of chlorine and iodine atoms enhances the compound's ability to cleave DNA and inhibit enzymatic activity.

- Alkyl Groups : The tert-butyl group contributes to lipophilicity, affecting membrane permeability and bioavailability.

Table 1: Summary of Biological Activities Related to Structural Variations

| Compound Variation | Biological Activity | Reference |

|---|---|---|

| 5,6-Dichloro | DNA cleavage | |

| 4-Iodo | AChE inhibition | |

| 1,1-Dimethylethyl | Enhanced stability |

Case Studies

Several studies have investigated the biological effects of similar carbamate compounds:

- Antibacterial Activity : A series of pyridine-based carbamates exhibited broad-spectrum antibacterial properties against pathogens like Staphylococcus aureus and Streptococcus pneumoniae. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 16 μg/mL .

- Anthelmintic Activity : Another study evaluated the anthelmintic potential of pyridine derivatives against Pheretima posthuma, revealing significant efficacy in reducing worm motility .

- In Vivo Studies : Research involving animal models has shown promising results in using these compounds for treating conditions related to inflammation and neurodegeneration due to their ability to modulate neurotransmitter levels .

Propiedades

IUPAC Name |

tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2IN2O2/c1-10(2,3)17-9(16)15-6-4-5(13)7(11)8(12)14-6/h4H,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKDYKJQSRILEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(C(=C1)I)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.